molecular formula C11H13ClO B12996699 (1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol

(1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol

Cat. No.: B12996699
M. Wt: 196.67 g/mol
InChI Key: ARYRPLFQFILOCQ-QWRGUYRKSA-N
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Description

(1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol is a chiral cyclopentanol derivative with a chlorophenyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-chlorobenzaldehyde.

    Aldol Condensation: Cyclopentanone undergoes an aldol condensation with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be further reduced to form the corresponding cyclopentane derivative using strong reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of substituted cyclopentanol derivatives.

Scientific Research Applications

(1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of chiral compounds on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(4-chlorophenyl)cyclopentanone: A related compound with a ketone group instead of a hydroxyl group.

    2-(4-chlorophenyl)cyclopentane: A fully reduced derivative of the compound.

Uniqueness

(1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomers and related compounds. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and in studies of chiral interactions in biological systems.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

(1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11-/m0/s1

InChI Key

ARYRPLFQFILOCQ-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(C(C1)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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